N,4-二甲基-3-硝基苯甲酰胺

描述

Synthesis Analysis

The synthesis of related nitrobenzamide compounds involves complex organic reactions, including the use of NMR, IR, and XRD techniques for characterisation. For instance, compounds similar to N,4-dimethyl-3-nitrobenzamide have been prepared and characterised, highlighting the importance of spectroscopic and structural characterisation in understanding these molecules (Arslan, Kazak, & Aydın, 2015). Efficient use of reactants and solvents plays a crucial role in the synthesis process, ensuring high yields and purity of the compounds (White & Chen, 1993).

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives has been extensively studied using X-ray diffraction and density functional theory (DFT) methods. These studies reveal the geometric configuration, vibrational frequencies, and electronic properties of the molecules, contributing to our understanding of their stability and reactivity (Arslan, Kazak, & Aydın, 2015). The molecular structure is crucial for predicting the behavior of these compounds in various chemical reactions and their potential applications.

Chemical Reactions and Properties

Nitrobenzamide compounds undergo various chemical reactions, including reduction and nucleophilic substitution, leading to a wide range of derivatives with diverse properties. The reductive chemistry of these compounds is particularly interesting, with studies showing selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction (Palmer, van Zijl, Denny, & Wilson, 1995). These reactions are fundamental to the synthetic utility of nitrobenzamide compounds in organic synthesis.

Physical Properties Analysis

The physical properties of nitrobenzamide derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. Crystallographic studies provide insights into the arrangement of molecules in the solid state and how this affects their physical properties (Maurin & Krygowski, 1987). Understanding these properties is essential for the application of these compounds in materials science and engineering.

Chemical Properties Analysis

The chemical properties of N,4-dimethyl-3-nitrobenzamide and its derivatives, such as reactivity, stability, and electrochemical properties, are central to their applications in various fields. Studies on the electro-organic synthesis of related compounds demonstrate the versatility of these molecules in synthetic chemistry (He, Watts, Marken, & Haswell, 2005). Additionally, the exploration of their potential chemotherapeutic activity further underscores the importance of understanding their chemical properties (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

科学研究应用

合成和结构表征

- N,4-二甲基-3-硝基苯甲酰胺已参与了专注于其合成和结构表征的研究。例如,Arslan 等人(2015 年)使用核磁共振、红外和 X 射线衍射技术研究了相关硝基苯甲酰胺化合物的合成和表征。这项研究强调了 N,4-二甲基-3-硝基苯甲酰胺在探索基态下的分子几何形状和振动频率方面的重要性,为分子物理学领域做出了重大贡献 (Arslan、Kazak 和 Aydın,2015 年)。

晶体工程与氢键

- 该化合物还已用于晶体工程研究。Aakeröy 等人(2004 年)讨论了其在研究异聚体分子间相互作用以形成二元共晶体中的用途。这证明了 N,4-二甲基-3-硝基苯甲酰胺在理解对晶体设计至关重要的超分子组装体和分子间相互作用中的作用 (Aakeröy、Desper 和 Helfrich,2004 年)。

溶解度建模

- 已经对与 N,4-二甲基-3-硝基苯甲酰胺密切相关的硝基苯甲酰胺化合物的溶解度进行了研究,以了解其在各种溶剂中的溶解。袁等人(2019 年)进行了研究以确定对硝基苯甲酰胺在不同溶剂中的溶解度,从而深入了解了类似化合物在不同环境中的溶解度行为。这项研究在化学工程和药物制剂领域具有重要意义 (袁、郑、赵和孔,2019 年)。

抗菌活性

- 涉及 N,4-二甲基-3-硝基苯甲酰胺衍生物的金属配合物的抗菌活性一直是研究的主题。Saeed 等人(2010 年)合成了硝基苯甲酰胺衍生物的镍和铜金属配合物,并对其潜在的抗菌功效进行了表征。这突出了 N,4-二甲基-3-硝基苯甲酰胺在开发新型抗菌剂中的潜在生物医学应用 (Saeed、Rashid、Ali 和 Hussain,2010 年)。

制剂开发

- 在药物研究中,已经研究了 N,4-二甲基-3-硝基苯甲酰胺的衍生物用于药物制剂开发。塞纳等人(2017 年)致力于生物活性硝基芳香族化合物的预制剂和制剂开发,证明了 N,4-二甲基-3-硝基苯甲酰胺在新药递送系统开发中的相关性 (塞纳、阿波利纳里奥、杜阿特、多斯桑托斯、蒙泰罗、德奥利维拉和莱特,2017 年)。

属性

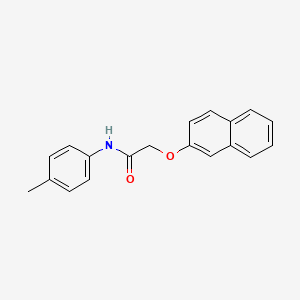

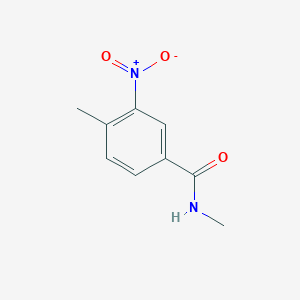

IUPAC Name |

N,4-dimethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-3-4-7(9(12)10-2)5-8(6)11(13)14/h3-5H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWGRJLQNCNLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-dimethyl-3-nitrobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)

![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)

![1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571656.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)